7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole” is a compound that belongs to the family of pyrazole derivatives . Pyrazoles are known for their diverse functionality and stereochemical complexity in a five-membered ring structure . They are considered as medicinally significant heterocyclic nuclei that exhibit a widespread spectrum of biological properties .
Synthesis Analysis
The synthesis of pyrazole derivatives involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems . The synthesis of pyrazole-5-carboxylates, for example, involves a 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .Molecular Structure Analysis
Pyrazole derivatives are N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . One of these nitrogen atoms is a pyrrole-type (proton donor) and the other is a pyridine-type (proton acceptor) .Chemical Reactions Analysis
Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Scientific Research Applications
Synthesis and Structural Analysis
Intermolecular Aza-Wittig Reaction : A study demonstrates the synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives via an intermolecular aza-Wittig reaction, highlighting a method for creating structurally complex molecules from simpler precursors (Barsy & El-Rady, 2006).
Crystal Structure Characterization : Another research focused on the synthesis and crystal structure characterization of a closely related imidazo[1,2-b]pyrazole derivative, providing insights into the molecular geometry and potential interactions of such compounds (Li et al., 2009).
Biological Activities and Applications
Antimicrobial Activity : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized and showed promising antimicrobial activity. This suggests the potential of imidazo[1,2-b]pyrazole derivatives in developing new antimicrobial agents (Jyothi & Madhavi, 2019).
Anticancer Activity : The synthesis and evaluation of oxindole derivatives of imidazo[1,5-a]pyrazines for anticancer activity against various human tumor cell lines were conducted, indicating the potential use of imidazo[1,2-b]pyrazole derivatives in cancer treatment (Kamal et al., 2011).
Proton Conducting Polymers : A study on imidazole and pyrazole-based polymers and liquids for their properties as solvents for acidic protons, which could be beneficial in electrochemical applications such as fuel cells and batteries, showcasing the versatility of imidazo[1,2-b]pyrazole structures (Kreuer et al., 1998).
Mechanism of Action
Target of Action
It is known that pyrazole derivatives, which include this compound, have a wide range of biological activities and can be used to treat a variety of diseases such as cancers, respiratory diseases, infections, and neurological diseases . Therefore, the targets could be diverse depending on the specific biological activity of the compound.
Mode of Action
It is known that pyrazole derivatives interact with their targets in various ways, leading to changes in cellular functions . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways due to their wide range of biological activities . The specific pathways and their downstream effects would depend on the specific targets and mode of action of this compound.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound greatly impact its bioavailability . Therefore, understanding the ADME properties of this compound would be crucial for assessing its potential as a therapeutic agent.
Result of Action
It is known that pyrazole derivatives can have various effects on cells due to their wide range of biological activities . The specific effects would depend on the specific targets, mode of action, and biochemical pathways affected by this compound.
Action Environment
It is known that environmental factors can greatly influence the action of a compound . Therefore, understanding the influence of environmental factors on this compound would be crucial for assessing its potential as a therapeutic agent.
Future Directions
Biochemical Analysis
Biochemical Properties
7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes involved in cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes . These molecular interactions collectively contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . The degradation products can have different biological activities, which may contribute to the observed temporal effects. Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, such as altered cell proliferation and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of careful dosage optimization to maximize the therapeutic potential of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations can influence the compound’s bioavailability and activity, as well as its elimination from the body. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions can affect the compound’s overall distribution and activity within the body.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . For example, this compound has been shown to localize to the nucleus, where it can interact with DNA-binding proteins and transcription factors to modulate gene expression . Additionally, its localization to other organelles, such as mitochondria, can influence cellular metabolism and energy production .
Properties
IUPAC Name |
7-(azidomethyl)-1-ethylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-2-13-3-4-14-8(13)7(6-11-14)5-10-12-9/h3-4,6H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVOLTJRIIUMSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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